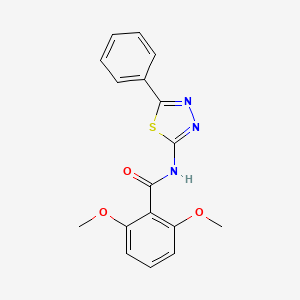

2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a phenyl-thiadiazole moiety attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aromatic aldehyde under acidic conditions.

Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Mechanism of Action:

The primary mechanism of action for 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of chitin synthesis in certain organisms. This disruption affects the integrity of the cell wall or exoskeleton, leading to cell death. The compound's efficacy can be influenced by environmental factors such as pH levels and temperature.

Research Findings:

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .

Applications in Antimicrobial Research

The compound's ability to inhibit chitin synthesis makes it a candidate for developing new antimicrobial agents. Its structural features allow for modifications that could enhance its activity against resistant strains of pathogens.

Case Studies

-

Antibacterial Activity:

In a study evaluating various derivatives of similar compounds, this compound was tested for its antibacterial properties. Results indicated significant activity against both Gram-positive and Gram-negative bacteria . -

Antifungal Activity:

The compound was also assessed for antifungal properties, showing effectiveness against common fungal pathogens in laboratory settings. The minimum inhibitory concentrations (MICs) were determined to provide insights into its potential therapeutic uses .

Industrial Production

Industrial methods may involve optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate the desired product effectively.

Mécanisme D'action

The mechanism by which 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethoxybenzamide: Lacks the thiadiazole moiety, resulting in different chemical and biological properties.

5-Phenyl-1,3,4-thiadiazole:

Uniqueness

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its unique structural features and potential biological activities. This compound integrates a benzamide core with methoxy substitutions and a thiadiazole moiety, which together confer distinctive chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target organisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This indicates the presence of two methoxy groups (–OCH₃) on the benzamide ring and a phenyl-thiadiazole group attached to the nitrogen atom of the amide.

The primary mechanism of action for this compound involves the inhibition of chitin synthesis in various organisms. This disruption affects the integrity of cell walls or exoskeletons in susceptible species.

Target Organisms

Research has shown that this compound exhibits significant activity against:

- Insects : Particularly those that rely on chitin for their exoskeletons.

- Fungi : Pathogenic fungi that utilize chitin in their cell walls.

Antifungal Activity

Studies indicate that this compound demonstrates antifungal properties through its action on chitin synthesis.

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Fungal pathogens | 0.35 - 1.0 | Inhibition of growth |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. It was found to effectively disrupt the development of certain insect species by targeting their chitin synthesis pathways.

| Insect Species | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Chilo suppressalis | 25 | 85 |

| Spodoptera litura | 50 | 90 |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Anticancer Activity : A study reported that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.20 to 2.58 µM .

- Chitin Synthesis Inhibition : Research highlighted that compounds with similar structures inhibited chitin synthesis in cultured integument of Chilo suppressalis at concentrations as low as 0.35 µM .

- Comparative Studies : Comparative analysis with other thiadiazole derivatives revealed that while many shared similar mechanisms of action, the unique substitution pattern in this compound provided enhanced efficacy against specific targets .

Propriétés

IUPAC Name |

2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXROMVBVOJJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878135 |

Source

|

| Record name | 2-Ph-5[(2,6-diMeOPh)COAm]134thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.